Home > Products > Screening Compounds P5180 > Proteasome Inhibitor YSY01A
Proteasome Inhibitor YSY01A -

Proteasome Inhibitor YSY01A

Catalog Number: EVT-15031877
CAS Number:
Molecular Formula: C29H38BN5O5
Molecular Weight: 547.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Proteasome Inhibitor YSY01A is a novel compound that has garnered attention for its potential in cancer treatment. Proteasomes are protein complexes that play a crucial role in degrading unneeded or damaged proteins within cells. By inhibiting the action of proteasomes, YSY01A can induce apoptosis, or programmed cell death, particularly in cancer cells, making it a promising candidate for anticancer therapies. This compound has shown effectiveness against various cancer types, including cisplatin-resistant ovarian cancer and non-small cell lung cancer, by enhancing the cytotoxicity of traditional chemotherapeutic agents like cisplatin .

Source and Classification

YSY01A is classified as a proteasome inhibitor. It is synthesized through complex organic reactions involving various reagents and catalysts. While the specific details of its synthesis are proprietary, it is known to involve multiple steps leading to the formation of key intermediates. The compound is primarily utilized in research settings to explore its mechanisms of action and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of YSY01A involves several steps that include the formation of intermediates and their subsequent reactions under controlled conditions. Although the exact synthetic route is not publicly disclosed, it typically involves:

  • Organic Reactions: Various organic reactions are employed to synthesize YSY01A, utilizing specific reagents and catalysts.
  • Reaction Conditions: The synthesis requires careful control of temperature, pressure, and solvent conditions to ensure the purity and yield of the final product.

Industrial production would necessitate scaling up these laboratory methods while implementing quality control measures to maintain consistency and purity.

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

YSY01A participates in various chemical reactions, which include:

  • Oxidation: Under specific conditions, YSY01A can be oxidized to form derivatives.
  • Reduction: The compound may also undergo reduction reactions.
  • Substitution: Substitution reactions can occur where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific reaction conditions vary based on the desired outcome.

Mechanism of Action

YSY01A exerts its effects primarily by inhibiting the proteasome, leading to an accumulation of ubiquitinated proteins within cells. This accumulation triggers apoptosis in cancer cells by disrupting cellular homeostasis. Notably, YSY01A targets key regulatory proteins involved in cell survival and proliferation:

  • NF-kB p65: Down-regulation leads to reduced anti-apoptotic signaling.
  • Signal Transducer and Activator of Transcription 3 (STAT3): YSY01A abrogates constitutive activation by promoting proteasome-independent degradation of gp130 and JAK2 .

This mechanism enhances the cytotoxicity of other anticancer agents like cisplatin by increasing drug uptake into resistant cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility have not been extensively documented in public databases, general characteristics typical for small organic molecules apply.

Chemical Properties

YSY01A's chemical properties include:

  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Stability under various pH conditions needs further exploration.

Additionally, studies indicate that YSY01A has a low toxicity profile towards non-cancerous cells compared to other proteasome inhibitors .

Applications

YSY01A has diverse applications across several scientific fields:

  • Chemistry: Used as a tool compound for studying proteasome inhibition mechanisms.
  • Biology: Helps elucidate the role of proteasomes in cellular processes such as apoptosis and cell cycle regulation.
  • Medicine: Demonstrated potential as an anticancer agent, particularly effective against cisplatin-resistant ovarian cancer and non-small cell lung cancer .
  • Industry: Explored for therapeutic applications within pharmaceutical development aimed at targeting cancer.
Introduction to Proteasome Inhibition in Cancer Therapy

Ubiquitin-Proteasome System Dysregulation in Oncogenesis

The ubiquitin-proteasome system (UPS) serves as the primary pathway for controlled intracellular protein degradation, governing essential cellular processes including cell cycle progression, signal transduction, and apoptosis. In oncogenesis, dysregulation of UPS components enables aberrant accumulation of oncoproteins (e.g., cyclins, transcription factors) and accelerated degradation of tumor suppressors (e.g., p53). This disruption creates a permissive environment for uncontrolled proliferation, evasion of apoptosis, and metastatic potential. The 26S proteasome complex—comprising 20S catalytic core particles and 19S regulatory particles—becomes an exploitable therapeutic target, as cancer cells exhibit heightened dependence on proteasomal function to manage elevated protein turnover rates associated with rapid division [1] [8]. Malignant phenotypes in diverse cancers (e.g., non-small cell lung cancer, multiple myeloma) demonstrate constitutive activation of survival pathways like NF-κB and STAT3, both regulated by UPS-mediated degradation [4] [10].

Evolution of Proteasome Inhibitors as Anticancer Agents

First-generation proteasome inhibitor bortezomib (PS-341) established clinical proof-of-concept through FDA approval for multiple myeloma and mantle cell lymphoma. Its mechanism involves reversible inhibition of the proteasome's chymotrypsin-like (CT-L) activity, leading to accumulation of pro-apoptotic proteins (e.g., IκB, p21, p53). However, limitations emerged: dose-limiting toxicities (peripheral neuropathy, thrombocytopenia), development of resistance (~60% within one year), and marginal efficacy against solid tumors [1] [8] [10]. Second-generation agents (carfilzomib, ixazomib) offered improved pharmacodynamics but retained susceptibility to resistance mechanisms, including proteasomal subunit mutations and efflux pump overexpression. This landscape necessitated inhibitors with broader subunit specificity, reduced off-target effects, and enhanced activity against solid malignancies [4] [8].

YSY01A: Emergence as a Novel Proteasome-Targeting Compound

YSY01A (N-(2-Pyrazinecarbonyl)-L-leucine-L-(2-naphthyl)-alanine-L-leucine boronic acid; C₂₉H₃₈BN₅O₅; MW: 547.45 g/mol) is a tripeptide boronic acid analog structurally distinct from bortezomib. Preclinical characterization reveals it as a potent, reversible proteasome inhibitor exhibiting broader subunit affinity and a superior therapeutic index in vitro (1.4–3.4-fold higher selectivity for cancer cells vs. normal cells compared to bortezomib) [1] [8]. Synthesized to overcome limitations of existing inhibitors, YSY01A demonstrates efficacy across multiple solid tumor models, including non-small cell lung cancer (NSCLC), breast cancer, prostate cancer, and cisplatin-resistant ovarian cancer [5] [7] [10]. Its unique capacity to modulate both proteasomal and autophagy-lysosomal degradation pathways positions it as a promising candidate for targeted cancer therapy.

Properties

Product Name

Proteasome Inhibitor YSY01A

IUPAC Name

[(1S)-3-methyl-1-[[(2S)-2-[[(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]butyl]boronic acid

Molecular Formula

C29H38BN5O5

Molecular Weight

547.5 g/mol

InChI

InChI=1S/C29H38BN5O5/c1-18(2)13-23(33-29(38)25-17-31-11-12-32-25)27(36)34-24(28(37)35-26(30(39)40)14-19(3)4)16-20-9-10-21-7-5-6-8-22(21)15-20/h5-12,15,17-19,23-24,26,39-40H,13-14,16H2,1-4H3,(H,33,38)(H,34,36)(H,35,37)/t23-,24-,26+/m0/s1

InChI Key

BJJCLDNVNAULGO-KYPHJKQUSA-N

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)C3=NC=CN=C3)(O)O

Isomeric SMILES

B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)C3=NC=CN=C3)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.